molecular formula C39H66O8 B12648733 Sorbitan, tri-10-undecenoate CAS No. 94043-07-9

Sorbitan, tri-10-undecenoate

Cat. No.: B12648733
CAS No.: 94043-07-9
M. Wt: 662.9 g/mol
InChI Key: WQLFZTYACWPFGS-UDKDVIIMSA-N
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Description

Sorbitan, tri-10-undecenoate is a chemical compound derived from sorbitan and 10-undecenoic acid. It is primarily used as a surfactant and emulsifying agent in various industrial and pharmaceutical applications. The compound is known for its ability to stabilize emulsions and improve the solubility of hydrophobic substances in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, tri-10-undecenoate is synthesized through the esterification of sorbitan with 10-undecenoic acid. The reaction typically involves heating sorbitan and 10-undecenoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired ester is formed, which is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed using acidic catalysts. The product is then separated and purified using techniques such as distillation, filtration, and drying to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, tri-10-undecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbitan, tri-10-undecenoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.

    Medicine: Utilized in the development of drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Applied in the production of cosmetics, food products, and industrial lubricants.

Mechanism of Action

The mechanism of action of sorbitan, tri-10-undecenoate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. It interacts with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and stabilization of active pharmaceutical ingredients .

Comparison with Similar Compounds

Comparison: Sorbitan, tri-10-undecenoate is unique due to its specific esterification with 10-undecenoic acid, which imparts distinct surfactant properties. Compared to other sorbitan esters, it offers enhanced stability and solubility for certain applications, making it particularly valuable in specialized industrial and pharmaceutical formulations .

Properties

CAS No.

94043-07-9

Molecular Formula

C39H66O8

Molecular Weight

662.9 g/mol

IUPAC Name

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-undec-10-enoyloxyethyl]-4-undec-10-enoyloxyoxolan-3-yl] undec-10-enoate

InChI

InChI=1S/C39H66O8/c1-4-7-10-13-16-19-22-25-28-35(41)45-33(31-40)38-39(47-37(43)30-27-24-21-18-15-12-9-6-3)34(32-44-38)46-36(42)29-26-23-20-17-14-11-8-5-2/h4-6,33-34,38-40H,1-3,7-32H2/t33-,34+,38-,39-/m1/s1

InChI Key

WQLFZTYACWPFGS-UDKDVIIMSA-N

Isomeric SMILES

C=CCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCC=C)[C@@H](CO)OC(=O)CCCCCCCCC=C

Canonical SMILES

C=CCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCC=C)C(CO)OC(=O)CCCCCCCCC=C

Origin of Product

United States

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